molecular formula C7H3BrClF3O B1287701 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene CAS No. 1260810-00-1

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene

Cat. No.: B1287701
CAS No.: 1260810-00-1
M. Wt: 275.45 g/mol
InChI Key: YWLBMIMCNXLHTH-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

This compound is primarily used in research and development , and its specific biological targets may vary depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene . For instance, temperature and pH could affect its stability and reactivity. Moreover, the presence of other compounds could influence its efficacy through potential interactions.

Preparation Methods

The synthesis of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-hydroxyanisole with trifluoromethanesulfonic anhydride to form 4-(trifluoromethoxy)anisole. This intermediate is then subjected to bromination and chlorination reactions to yield the target compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .

Chemical Reactions Analysis

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LIDA), palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

    1-Bromo-4-(trifluoromethoxy)benzene: Lacks the chlorine atom, leading to different reactivity and applications.

    2-Bromo-1-chloro-4-(trifluoromethoxy)benzene: Similar structure but different substitution pattern, affecting its chemical properties.

    4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of trifluoromethoxy, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-bromo-4-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLBMIMCNXLHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604396
Record name 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260810-00-1
Record name 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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